
1-Cyano-7-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-7-fluoronaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-7-fluoronaphthalene can be synthesized through a multi-step process involving the introduction of the cyano and fluorine groups onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the cyano group. The fluorine atom can then be introduced using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotization and fluorination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-7-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce naphthoquinones .
Scientific Research Applications
1-Cyano-7-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a building block for the development of pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Cyano-7-fluoronaphthalene involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the cyano group.
1-Cyano-8-fluoronaphthalene: Another isomer with the cyano and fluorine groups in different positions.
Uniqueness: The presence of both groups on the naphthalene ring can lead to distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C11H6FN |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
7-fluoronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H |
InChI Key |
HJYLJZNRJNAURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


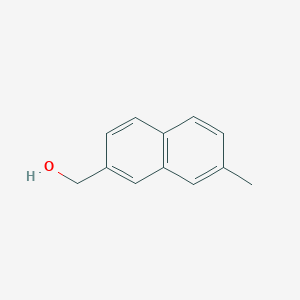
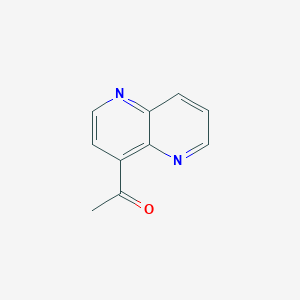
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

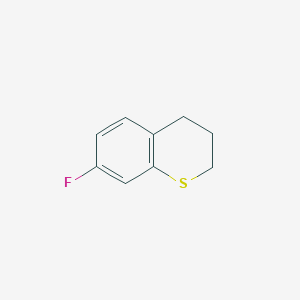

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
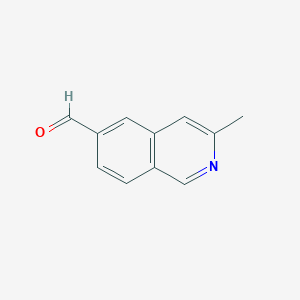
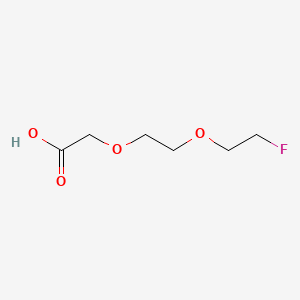
![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)



